molecular formula C23H21FN6O2 B2950544 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one CAS No. 1251553-17-9

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Número de catálogo: B2950544
Número CAS: 1251553-17-9
Peso molecular: 432.459
Clave InChI: OWLXPSHHGQPVKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one features a [1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one core with three key substituents:

  • Position 5: A (4-fluorophenyl)amino group, which may improve bioavailability and target affinity.
  • Position 7: A methyl group, likely influencing steric effects and metabolic stability.

Propiedades

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-(4-fluoroanilino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-15-13-20-27-29(14-21(31)28-12-4-6-16-5-2-3-7-19(16)28)23(32)30(20)22(25-15)26-18-10-8-17(24)9-11-18/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXPSHHGQPVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H27N5OS
  • Molecular Weight : 421.55838 g/mol
  • CAS Number : [To be provided]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Antimicrobial Activity

Research has shown that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against a range of bacterial strains. A study reported that a related compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ketoconazole .

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer) cells revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM .

Case Study: Caco-2 Cell Line

  • Control Viability : 100%
  • Viability at 10 µM : 39.8%
  • Viability at 20 µM : 31.9%

This indicates a dose-dependent response where increased concentrations lead to enhanced cytotoxicity.

Anticonvulsant Activity

In another study focusing on anticonvulsant effects, the compound was tested against standard drugs like phenytoin. It showed promising results with significant anticonvulsant activity, indicating potential use in treating epilepsy .

The proposed mechanism of action for the biological activities of this compound involves modulation of specific receptors and pathways:

  • Antimicrobial Action : Likely through inhibition of bacterial DNA synthesis.
  • Anticancer Mechanism : Involves induction of apoptosis in cancer cells via mitochondrial pathways.
  • Anticonvulsant Mechanism : Potentially through modulation of GABAergic transmission or sodium channel blockade.

Comparación Con Compuestos Similares

Key Findings:

Core Modifications: The target compound’s [4,3-c] triazolopyrimidinone core differs from the [4,3-a] isomer in , which may alter ring planarity and binding interactions.

Substituent Effects :

  • The 4-fluorophenyl group in the target compound and is associated with enhanced bioactivity in anticancer agents.
  • Thioether linkers () may increase metabolic stability but reduce polarity compared to oxygen-based chains .
  • Methoxyphenyl () improves solubility but may decrease membrane permeability compared to methyl groups .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling reactions similar to those in and , such as refluxing intermediates in DMF with bases like cesium carbonate .
  • Palladium-catalyzed cross-coupling (e.g., ) could introduce aryl/heteroaryl groups .

Bioactivity and Pharmacokinetic Insights

  • Anticancer Potential: Fluorophenyl-substituted analogs () show antiproliferative activity, suggesting the target compound may share this property .
  • Similarity Indexing: Tanimoto coefficient analysis () predicts the target compound’s bioactivity based on structural alignment with known HDAC inhibitors like SAHA (~70% similarity) .
  • ADME Properties : Molecular weight (~445.4) and logP (estimated >3) suggest moderate bioavailability but possible challenges in aqueous solubility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.